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molecular formula C11H11N3O B8721327 7-Amino-4,4a-dihydro-5H-indeno(1,2-c)pyridazin-3-one CAS No. 103422-53-3

7-Amino-4,4a-dihydro-5H-indeno(1,2-c)pyridazin-3-one

Cat. No. B8721327
M. Wt: 201.22 g/mol
InChI Key: RBTBTFCSOLFQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04692447

Procedure details

dl-7-trifluoroacetylamino-4,4a-dihydro-5H-indeno-[1,2-c]-pyridazin-3-one, m.p. 234° C., which is hydrolized with 1N H2SO4 to give dl-7-amino-4,4a-dihydro-5H-indeno[1,2-c]-pyridazin-3-one.
Name
7-trifluoroacetylamino-4,4a-dihydro-5H-indeno-[1,2-c]-pyridazin-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C([NH:5][C:6]1[CH:7]=[C:8]2[C:17](=[CH:18][CH:19]=1)[C:11]1=[N:12][NH:13][C:14](=[O:16])[CH2:15][CH:10]1[CH2:9]2)=O.OS(O)(=O)=O>>[NH2:5][C:6]1[CH:7]=[C:8]2[C:17](=[CH:18][CH:19]=1)[C:11]1=[N:12][NH:13][C:14](=[O:16])[CH2:15][CH:10]1[CH2:9]2

Inputs

Step One
Name
7-trifluoroacetylamino-4,4a-dihydro-5H-indeno-[1,2-c]-pyridazin-3-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)NC=1C=C2CC3C(=NNC(C3)=O)C2=CC1)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2CC3C(=NNC(C3)=O)C2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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